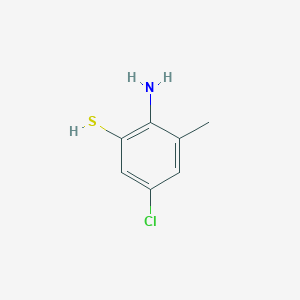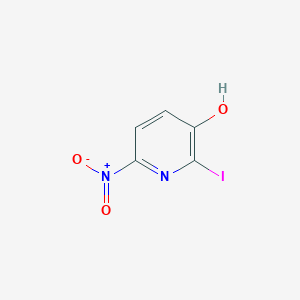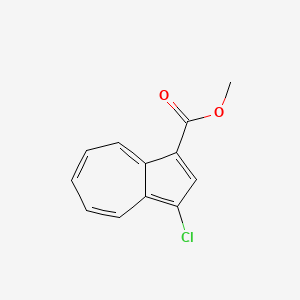
(1E)-2,2'-Difluoro-1,1'-bi(2,4-cyclopentadien-1-ylidene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) is a unique organic compound characterized by the presence of two fluorine atoms and a bi-cyclopentadienylidene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) typically involves the fluorination of a precursor compound. One common method involves the reaction of 2,4-cyclopentadien-1-ylidene with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrocarbon derivatives by removing the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce hydrocarbons.
Aplicaciones Científicas De Investigación
(1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which (1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The bi-cyclopentadienylidene structure allows for unique electronic interactions, making it a valuable compound in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Cyclopentadien-1-ylidene methanone: This compound shares a similar cyclopentadienylidene structure but lacks the fluorine atoms.
5-(2,4-Cyclopentadien-1-ylidene)-1,3-cyclopentadiene: Another related compound with a similar core structure but different substituents.
Uniqueness
The presence of fluorine atoms in (1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) distinguishes it from other similar compounds. Fluorine atoms enhance the compound’s reactivity and stability, making it more versatile in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H6F2 |
|---|---|
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
(5E)-1-fluoro-5-(2-fluorocyclopenta-2,4-dien-1-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H6F2/c11-9-5-1-3-7(9)8-4-2-6-10(8)12/h1-6H/b8-7+ |
Clave InChI |
SHAKGKMQKILMEB-BQYQJAHWSA-N |
SMILES isomérico |
C1=C/C(=C\2/C=CC=C2F)/C(=C1)F |
SMILES canónico |
C1=CC(=C2C=CC=C2F)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


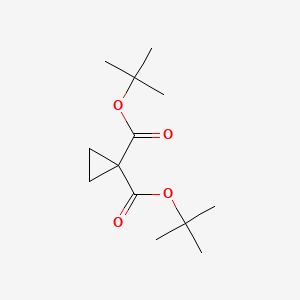
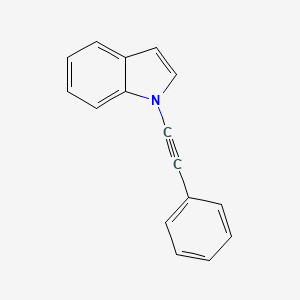
![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
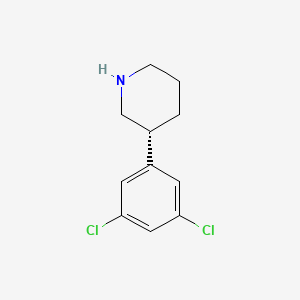
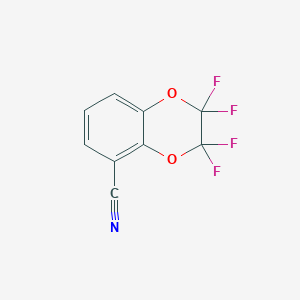

![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)



